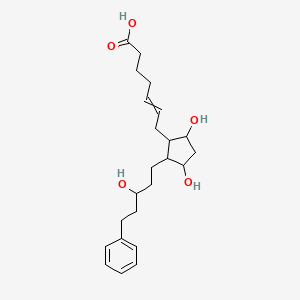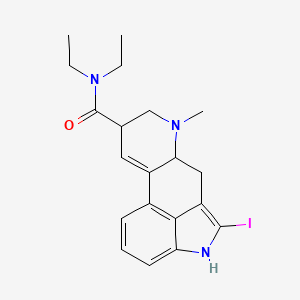![molecular formula C31H57N2O6S+ B10795415 Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate is a synthetic organic compound with unique structural and functional properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate involves multiple steps:
Formation of the Thiazolium Ring: : Starting with a suitable thiazole precursor, the thiazolium ion is formed through alkylation using a suitable alkyl halide under basic conditions.
Preparation of the Intermediate Compound: : An intermediate compound is synthesized by reacting the thiazolium ring with a hydroxybutyl derivative. This reaction is typically carried out in a polar solvent at elevated temperatures.
Esterification Reaction: : The intermediate is then subjected to esterification with methyl chloroformate in the presence of a base to form the carbonate ester linkage.
Coupling with Octadecyl Isocyanate: : Finally, the long octadecyl chain is introduced through a reaction with octadecyl isocyanate under anhydrous conditions, forming the final compound.
Industrial Production Methods
On an industrial scale, the production process must be optimized for yield, safety, and cost-effectiveness. Typically, a continuous flow reactor is employed to enhance reaction efficiency and product purity. Careful control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Solvent recycling and waste minimization are also integral parts of industrial synthesis to ensure environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation at the thiazolium ring, leading to the formation of sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction reactions can convert the thiazolium ring into a thiazolidine ring, altering the electronic and steric properties of the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the thiazolium ring or the carbonate ester linkage, resulting in structural modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids. Reactions are typically carried out in polar solvents at room temperature.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are used in aprotic solvents under inert atmospheres.
Substitution: : Nucleophiles such as thiols, amines, or alkoxides react under basic or neutral conditions, often in aprotic solvents.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield thiazole sulfoxides, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Applications De Recherche Scientifique
Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate has a wide range of scientific research applications:
Chemistry: : Used as a precursor for synthesizing complex molecules and materials with unique properties.
Biology: : Investigated for its potential as a bioactive molecule, influencing cellular processes and signaling pathways.
Medicine: : Studied for its possible therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Applied in the development of advanced materials, including surfactants, coatings, and lubricants.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : The thiazolium ion interacts with nucleophilic sites in biological molecules, affecting enzyme activity and protein function.
Pathways Involved: : It influences signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [1-(hexadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
Methyl [1-(dodecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate
Uniqueness
Compared to its analogs, Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate possesses a longer octadecyl chain, enhancing its hydrophobic character and membrane interactions. This structural distinction results in unique physicochemical properties, making it suitable for specialized applications in various fields.
There you have it! Do you feel informed and inspired, or maybe just curious about something new?
Propriétés
Formule moléculaire |
C31H57N2O6S+ |
|---|---|
Poids moléculaire |
585.9 g/mol |
Nom IUPAC |
methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate |
InChI |
InChI=1S/C31H56N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(34)38-27-29(39-31(35)36-2)26-37-24-20-19-22-33-23-25-40-28-33/h23,25,28-29H,3-22,24,26-27H2,1-2H3/p+1 |
Clé InChI |
IJVVLBWSYSTOTP-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


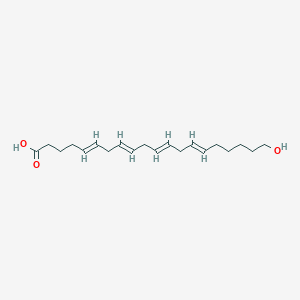
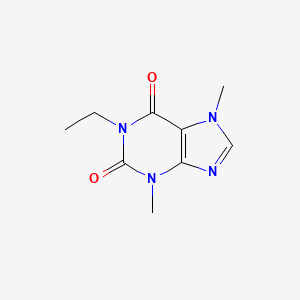
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
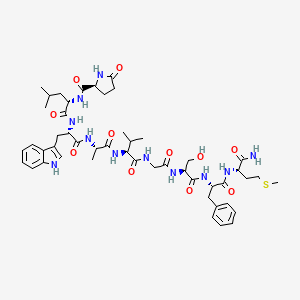
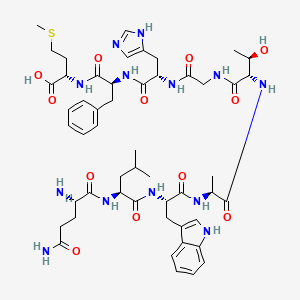

![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
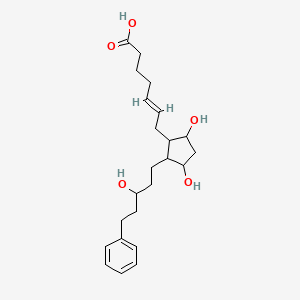
![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
